molecular formula C9H16ClNO B2685789 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride CAS No. 2225144-28-3

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride

Cat. No.: B2685789
CAS No.: 2225144-28-3
M. Wt: 189.68
InChI Key: YPNQCGRHGOYWQO-UHFFFAOYSA-N
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Description

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structural motif that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which combines both oxygen and nitrogen atoms within the ring system. This structural feature contributes to its versatility in chemical reactions and its potential as a scaffold for drug development .

Properties

IUPAC Name

9-oxa-1-azaspiro[5.5]undec-3-ene;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-6-10-9(3-1)4-7-11-8-5-9;/h1-2,10H,3-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNQCGRHGOYWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC=CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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